molecular formula C12H22N2O4 B087711 cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester CAS No. 1217684-50-8

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Cat. No. B087711
CAS RN: 1217684-50-8
M. Wt: 258.31 g/mol
InChI Key: JZMRLHYTQICGLN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS number 1217684-50-8 .


Synthesis Analysis

The synthesis of compounds similar to “cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” involves various methods. For instance, the protodeboronation of 2° alkyl boronic esters can yield Boc-protected pyrrolidines . Furthermore, the 3° alkyl boronic ester bearing a tert-butylester group can be smoothly protodeboronated .

Scientific Research Applications

Synthesis of Pharmacologically Active Piperidine Derivatives

Piperidine derivatives are integral in the synthesis of various pharmacologically active compounds. The cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester serves as a building block for creating new molecules with potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory agents .

Development of Anticancer Agents

Research has shown that piperidine derivatives can be used to design inhibitors targeting specific cancer pathways. For instance, certain piperidine compounds have been designed to inhibit the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in the development of some cancers .

Creation of Antimicrobial and Antifungal Agents

The structural flexibility of piperidine derivatives allows for the development of antimicrobial and antifungal agents. By modifying the piperidine core, researchers can create compounds that target specific microbial pathways, potentially leading to new treatments for infections .

Drug Discovery for Cardiovascular Diseases

Piperidine derivatives are being explored for their potential use in treating cardiovascular diseases. They can serve as RhoA inhibitors, which may offer therapeutic benefits for conditions such as hypertension and heart failure .

Neuroprotective Drug Development

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective drugs. These could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analgesic and Anti-inflammatory Applications

Due to their pharmacophoric features, piperidine derivatives, including cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester , are being studied for their analgesic and anti-inflammatory properties. This research could lead to new pain management solutions .

Designing Antipsychotic Medications

The structural characteristics of piperidine derivatives make them suitable for creating antipsychotic drugs. These compounds can interact with various neurotransmitter systems in the brain, which is crucial for treating psychiatric disorders .

Chemical Synthesis and Material Science

Apart from pharmaceutical applications, piperidine derivatives are also valuable in chemical synthesis and material science. They can be used as reagents or catalysts in the synthesis of complex organic molecules or materials with specific properties .

properties

IUPAC Name

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRLHYTQICGLN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650680
Record name Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

CAS RN

1217684-50-8
Record name Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.